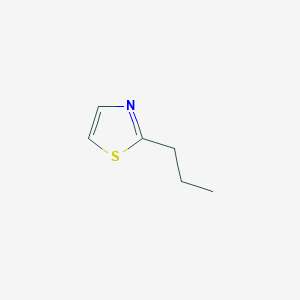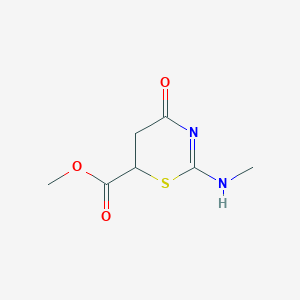
Methyl 2-(methylamino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(methylamino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylate, also known as Methyl MDOIC, is a synthetic compound that belongs to the thiazine family. It has been widely studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and chemical biology.
科学的研究の応用
Methyl 2-(methylamino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylate MDOIC has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been found to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
作用機序
The mechanism of action of Methyl 2-(methylamino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylate MDOIC is not fully understood, but it is believed to involve the inhibition of the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins, a group of inflammatory mediators. By inhibiting COX, Methyl 2-(methylamino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylate MDOIC can reduce the production of prostaglandins, thereby reducing inflammation and pain.
生化学的および生理学的効果
Methyl 2-(methylamino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylate MDOIC has been shown to exhibit a number of biochemical and physiological effects, including inhibition of COX activity, reduction of prostaglandin production, and suppression of inflammatory cytokines. It has also been found to exhibit antioxidant properties, which may contribute to its anti-inflammatory effects.
実験室実験の利点と制限
One of the main advantages of Methyl 2-(methylamino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylate MDOIC for lab experiments is its high potency and selectivity for COX inhibition. This allows for precise and reliable measurements of its effects on inflammation and pain. However, one limitation is its relatively short half-life, which may require frequent dosing in animal studies.
将来の方向性
There are several future directions for the study of Methyl 2-(methylamino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylate MDOIC. One area of interest is its potential as a therapeutic agent for the treatment of inflammatory diseases. Further studies are needed to determine its efficacy and safety in animal models and clinical trials. Another area of interest is its potential as a tool for chemical biology and drug discovery. By understanding its mechanism of action and structure-activity relationship, new compounds can be designed with improved potency and selectivity for COX inhibition.
合成法
Methyl 2-(methylamino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylate MDOIC can be synthesized by the condensation reaction of 2-amino-4-methylthiazole with ethyl acetoacetate, followed by the cyclization of the resulting intermediate with methyl chloroformate. This method has been well-established in the literature and has been optimized for high yield and purity.
特性
CAS番号 |
16238-41-8 |
|---|---|
製品名 |
Methyl 2-(methylamino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylate |
分子式 |
C7H10N2O3S |
分子量 |
202.23 g/mol |
IUPAC名 |
methyl 2-methylimino-4-oxo-1,3-thiazinane-6-carboxylate |
InChI |
InChI=1S/C7H10N2O3S/c1-8-7-9-5(10)3-4(13-7)6(11)12-2/h4H,3H2,1-2H3,(H,8,9,10) |
InChIキー |
VVUSVFQMNWMPPC-UHFFFAOYSA-N |
異性体SMILES |
CNC1=NC(=O)CC(S1)C(=O)OC |
SMILES |
CN=C1NC(=O)CC(S1)C(=O)OC |
正規SMILES |
CNC1=NC(=O)CC(S1)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




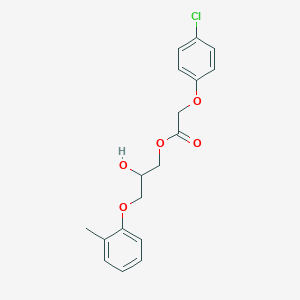
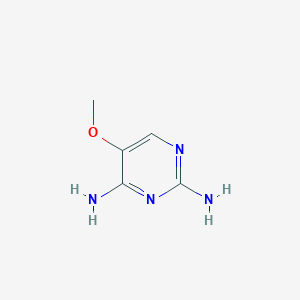
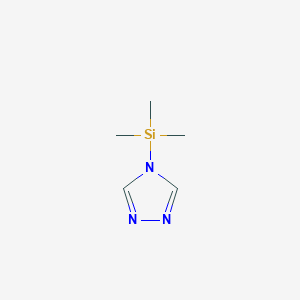
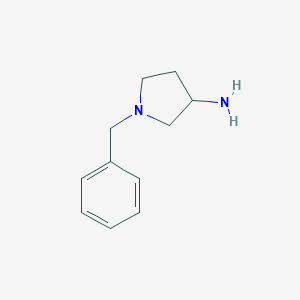
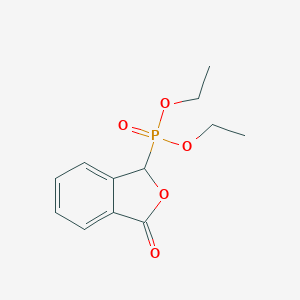
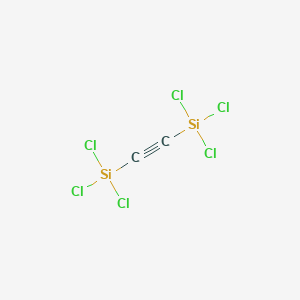
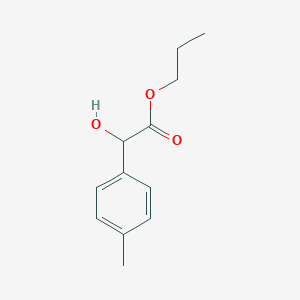

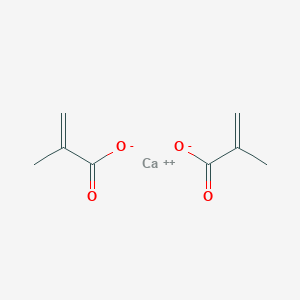
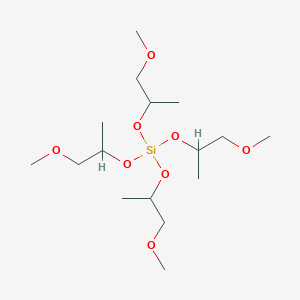

![2-[3-(Trifluoromethyl)phenyl]sulfanylbenzoic acid](/img/structure/B101341.png)
